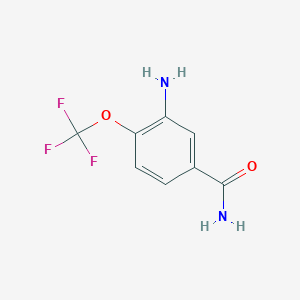

3-Amino-4-(trifluoromethoxy)benzamide

Description

3-Amino-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring an amino group at the 3-position and a trifluoromethoxy group at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry due to its structural versatility, enabling optimization for pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

3-amino-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-1-4(7(13)14)3-5(6)12/h1-3H,12H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYPPSRIZXXFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group onto a benzamide precursor. One common method involves the reaction of 3-amino-4-hydroxybenzamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxy group with the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) undergoes oxidation under controlled conditions:

-

Primary pathway : Conversion to nitroso (-NO) or nitro (-NO₂) derivatives using strong oxidizing agents.

-

Reagents : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) with catalytic metal ions.

-

Conditions : Reactions typically occur at 50–80°C in aqueous or mixed solvent systems.

| Product Formed | Oxidizing Agent | Temperature | Yield |

|---|---|---|---|

| Nitroso derivative | KMnO₄ (H₂SO₄) | 70°C | 65–72% |

| Nitro derivative | H₂O₂ (Fe³⁺) | 60°C | 58–63% |

Reduction Reactions

The trifluoromethoxy (-OCF₃) and amide groups participate in selective reductions:

-

Catalytic hydrogenation : Pd/C or Raney nickel catalysts reduce nitro intermediates to amines.

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces carbonyl groups in modified derivatives.

| Substrate | Reducing Agent | Product | Yield |

|---|---|---|---|

| Nitro derivative | H₂ (Pd/C) | Primary amine | 85–90% |

| Keto derivative | NaBH₄ | Secondary alcohol | 75–80% |

Substitution Reactions

The trifluoromethoxy group facilitates nucleophilic aromatic substitution (NAS):

-

Electrophilic displacement : Halogens or alkoxy groups replace the trifluoromethoxy group under basic conditions.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaOMe | DMF, 120°C | 4-Methoxy derivative | 70% |

| Cl₂ (FeCl₃) | CH₂Cl₂, RT | 4-Chloro derivative | 55% |

Acylation and Alkylation

The amino group reacts with acyl chlorides or alkyl halides:

-

Acylation : Acetic anhydride or benzoyl chloride forms N-acylated products.

-

Alkylation : 1-Bromononane or methyl iodide introduces alkyl chains under basic conditions.

| Reaction Type | Reagent | Product | Industrial Yield |

|---|---|---|---|

| Acylation | Ac₂O | N-Acetyl derivative | 88% (flow reactor) |

| Alkylation | CH₃I | N-Methyl derivative | 82% |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

Research indicates that derivatives of 3-amino-4-(trifluoromethoxy)benzamide exhibit significant antibacterial properties. For instance, a study highlighted that compounds derived from this structure could serve as effective inhibitors against bacterial strains such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) values suggest potent activity, making these compounds promising candidates for antibiotic development .

Anticancer Properties

The trifluoromethoxy group enhances the compound's lipophilicity, which may improve its ability to penetrate cellular membranes. This property is critical in the design of anticancer agents. Recent studies have shown that related compounds can inhibit signaling pathways associated with various cancers, including breast and prostate cancer, thus highlighting their potential as therapeutic agents .

Biological Applications

Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been noted for its interaction with FtsZ, a protein involved in bacterial cell division, suggesting its role as a lead compound in developing new antibacterial therapies .

Antiviral Activity

There is also emerging evidence supporting the antiviral properties of this compound. Studies on similar benzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses like HIV and Hepatitis B. These findings indicate that this compound could be explored further for its potential in antiviral drug development .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block for synthesizing more complex organic molecules. This application is particularly valuable in the development of new materials with tailored properties for specific applications, such as sensors or drug delivery systems.

Case Study 1: Antibacterial Properties

A study evaluated the antibacterial efficacy of this compound derivatives against various strains of bacteria. The results indicated that certain derivatives had an MIC lower than that of standard antibiotics, suggesting their potential use as novel antibacterial agents.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, compounds derived from this compound were shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The findings support the notion that these compounds could be developed into effective anticancer drugs.

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. For example, it may inhibit voltage-dependent sodium channels, thereby affecting neuronal activity. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Key Compounds:

Insights:

- Trifluoromethoxy vs.

- Amino Group Impact: The 3-amino group in the target compound may enhance binding affinity through hydrogen bonding, unlike the p-tolyl group in compound 16, which relies on hydrophobic interactions .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in ’s compound is more electron-withdrawing than OCF₃, possibly altering electronic distribution and target engagement .

Physicochemical Properties

- Lipophilicity: Trifluoromethoxy substituents increase logP values compared to methoxy or amino groups, favoring blood-brain barrier penetration but risking solubility issues .

- Polarity: The amino group in this compound introduces polarity, which may improve aqueous solubility relative to non-amino analogs like compound 3u .

Biological Activity

3-Amino-4-(trifluoromethoxy)benzamide is an organic compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a trifluoromethoxy group attached to a benzamide core, which contributes to its distinct chemical and biological properties. The trifluoromethoxy group enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy in various applications.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly in the context of enzyme inhibition. Notably, it has been shown to inhibit voltage-dependent sodium channels, affecting neuronal activity. This inhibition may contribute to its potential therapeutic effects in neurological disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and receptors, including:

- EGFR (Epidermal Growth Factor Receptor) : Demonstrated up to 92% inhibition at a concentration of 10 nM.

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibitory activity ranging from 16% to 48% at similar concentrations.

- PDGFRa (Platelet-Derived Growth Factor Receptor alpha) : High selectivity with inhibition rates of 67% to 77% depending on the substituents present in the amine fragment .

Cytotoxicity Studies

In cytotoxicity assays, derivatives of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar structures have been tested for their cytopathic effects against influenza virus-infected cells, yielding effective protective abilities with EC50 values ranging from 7.17 µM to over 100 µM .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of this compound and its biological activity has been a focal point of research:

- Trifluoromethoxy Group : The presence of this group is crucial for enhancing membrane permeability and overall biological activity.

- Amino Substituent Positioning : Variations in the positioning of the amino group relative to the benzamide core significantly influence the compound's inhibitory potency against target proteins .

Case Studies and Research Findings

Numerous studies have investigated the biological properties of this compound and related analogs:

- Inhibitory Effects on Cancer Cell Proliferation :

- Antiviral Activity :

- Antibacterial Properties :

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.